5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde
Overview
Description
5-[2-(Methylthio)phenyl]-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-(methylthio)phenyl group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2-(methylthio)benzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aldehyde group is introduced into the pyrrole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, particularly at the 2-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid.
Reduction: 5-[2-(methylthio)phenyl]-1H-pyrrole-3-methanol.
Substitution: 2-bromo-5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-pyrrole-3-carbaldehyde: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
5-[2-(Methylthio)phenyl]-1H-pyrrole-2-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s properties and applications.
2-(Methylthio)benzaldehyde: Does not contain the pyrrole ring, making it less versatile in heterocyclic chemistry.
Uniqueness
The presence of both the 2-(methylthio)phenyl group and the aldehyde functional group in the pyrrole ring makes 5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde unique
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-6-9(8-14)7-13-11/h2-8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDSIGXNGCMHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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